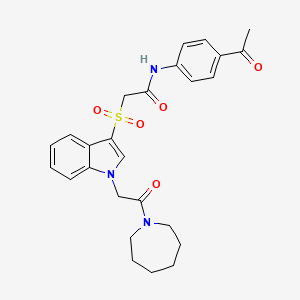
N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a derivative of acetamide with potential applications as a tyrosinase inhibitor. Tyrosinase is an enzyme linked to various dermatological disorders and has been associated with Parkinson's disease. Inhibitors of this enzyme could be beneficial in treating these conditions. The compound features an acetylphenyl ring and an acetamide group, which are key functional groups in its activity as an inhibitor .
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported, where substituted benzoic acid and cinnamic acid esters are used to develop tyrosinase inhibitors. A more efficient synthetic method has been developed for the preparation of these compounds, avoiding esterification, which is typically more expensive and less efficient. The synthesis involves creating amide-based derivatives with specific geometric configurations that are crucial for their inhibitory activity .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-acetylphenyl)-2-chloroacetamide, shows that the acetylphenyl ring and the acetamide group are almost coplanar, which may be significant for the interaction with the tyrosinase enzyme. The dihedral angle between these groups in the related compounds is small, indicating a planar orientation that could be relevant for the binding to the active site of the enzyme .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the acetamide group. The NH-acidity of these compounds, which is a measure of their ability to donate a proton, has been studied in solvents like dimethyl sulfoxide (DMSO). The NH-acidity is shown to depend on the polar effects of the substituents, which can affect the compound's interaction with the enzyme and its overall reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their function as tyrosinase inhibitors. The crystal structures of these compounds reveal interactions such as N-H...O, C-H...O, and C-H...π, which link the molecules into a three-dimensional network. These interactions are important for the stability of the compound and could influence its solubility and bioavailability. The presence of these interactions suggests that the compound may have a stable crystalline form, which is beneficial for its use as a pharmaceutical agent .
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide and Derivatives
Acetamide derivatives have been examined for their biological responses, which vary both qualitatively and quantitatively. Data have expanded knowledge on the biological consequences of exposure, reflecting the biology of the material and its usage or proposed usage. Environmental toxicology information has significantly grown, adding depth to our understanding of these chemicals (Kennedy, 2001).
N-Acetylcysteine in Psychiatry
N-acetylcysteine, a sulfur-containing amino acid, is being explored for its potential in modulating neurological pathways beneficial to brain functions. It has shown promise as an adjunctive therapy for many psychiatric conditions, reflecting its ability to interact with several neurological pathways. This points to the broader potential of acetamide derivatives in neuropsychiatric applications (Ooi, Green, & Pak, 2018).
N-Sulfonylamino Azines in Medicinal Chemistry
N-sulfonylamino azines, related to the structural motif of interest, have been the subject of extensive biological activity investigations. These compounds have shown diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. They also hold promise in treating neurological disorders such as epilepsy and schizophrenia, indicating the versatile potential of this chemical structure in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).
Synthetic Organic Chemistry Applications
The N-Ar axis, a structural feature relevant to the compound of interest, has been a focus in synthetic organic chemistry. N-acylation reagents have been developed to achieve better chemoselectivity. The advancements in this area highlight the potential of manipulating the chemical structure of N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide for specific synthetic organic chemistry applications (Kondo & Murakami, 2001).
Sulfonamides in Clinical Therapeutics
Sulfonamides, a category to which the compound is related, are prominent in clinically used drugs, addressing a wide range of conditions. The constant evolution of sulfonamides in drug discovery points to their ongoing relevance and potential for introducing new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Derivatized D-Glucans: Biological Activities
Chemically modified glucans, which share structural similarities with the compound of interest through the acetamide motif, have shown potentiated biological activity in various domains, such as anticoagulation, antitumor, antioxidant, and antiviral effects. This suggests the potential of acetamide derivatives in enhancing biological activities through chemical modifications (Kagimura et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-19(30)20-10-12-21(13-11-20)27-25(31)18-35(33,34)24-16-29(23-9-5-4-8-22(23)24)17-26(32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRBRVDODYCWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

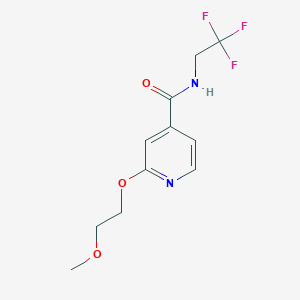

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)
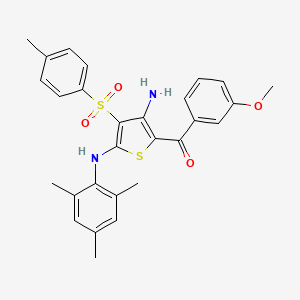
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

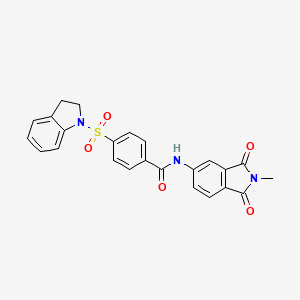
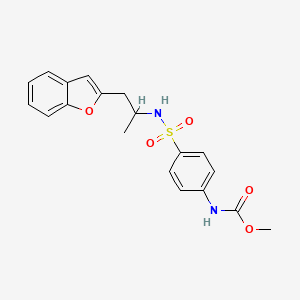
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)